pKa Comparison: 1-Ethoxypropan-2-amine Exhibits Intermediate Basicity Between Methoxy Analog and Amino Alcohol
1-Ethoxypropan-2-amine (racemic) has a predicted pKa of 8.96±0.10, compared to 8.84±0.10 for 1-methoxypropan-2-amine (CAS 37143-54-7) and 12.88±0.10 for 2-aminopropan-1-ol (CAS 6168-72-5) . The ethoxy analog is 0.12 pKa units more basic than the methoxy analog, a difference attributable to the weaker electron-withdrawing inductive effect of the larger ethoxy group versus methoxy. The amino alcohol comparator is substantially more basic, with a pKa nearly 4 units higher, reflecting the absence of the ether oxygen and the presence of a hydroxyl group.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 8.96±0.10 |
| Comparator Or Baseline | 1-Methoxypropan-2-amine: 8.84±0.10; 2-Aminopropan-1-ol: 12.88±0.10 |
| Quantified Difference | +0.12 units vs methoxy analog; -3.92 units vs amino alcohol |
| Conditions | Predicted values (ACD/Labs or equivalent computational estimation) |
Why This Matters
A 0.12 pKa difference alters protonation equilibrium at near-neutral pH, affecting nucleophilicity in alkylation reactions and extraction efficiency in aqueous-organic workups.
